molecular formula C16H12Cl3F3N4O B2521435 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone CAS No. 1023821-24-0

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone

Cat. No.: B2521435
CAS No.: 1023821-24-0
M. Wt: 439.64
InChI Key: RSZKPUVNHZYQSY-UHFFFAOYSA-N
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Description

The compound "[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone" is a piperazine-based methanone derivative featuring two substituted pyridinyl groups. Its structure includes a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety attached to the piperazine ring and a 2,6-dichloropyridin-3-yl group linked via a ketone bridge. Piperazine derivatives are frequently explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3F3N4O/c17-11-7-9(16(20,21)22)8-23-14(11)25-3-5-26(6-4-25)15(27)10-1-2-12(18)24-13(10)19/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZKPUVNHZYQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase. This enzyme is crucial for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue. It interacts with various biomolecules, including enzymes and proteins, to attenuate secondary metabolism and thwart bacterial growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and sustained activity over extended periods, making it suitable for long-term studies.

Biological Activity

The compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15Cl2F3N3OC_{15}H_{15}Cl_{2}F_{3}N_{3}O with a molecular weight of approximately 377.75 g/mol. The structure features a piperazine ring substituted with a chloro and trifluoromethyl pyridine moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 μg/mL to 200 μg/mL, indicating potent antibacterial effects comparable to standard antibiotics like ampicillin .

Antitumor Effects

Research has demonstrated that similar piperazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, a related compound was tested in malignant pleural mesothelioma models, showing promising results in reducing cell viability and tumor size through mechanisms involving the inhibition of the mitogen-activated protein kinase (MAPK) pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit phosphopantetheinyl transferases (PPTases), which play a vital role in bacterial virulence and metabolism. This inhibition leads to reduced bacterial growth without significant cytotoxic effects on human cells .
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as ERK phosphorylation, which is essential for cell proliferation and survival in cancer cells .
  • Antioxidant Properties : Some studies suggest that pyridine derivatives possess antioxidant properties that could contribute to their therapeutic effects by reducing oxidative stress in cells .

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various pyridine derivatives found that the compound exhibited significant activity against Bacillus subtilis and Clostridium tetani. The results indicated that substitutions on the piperazine ring enhanced antimicrobial potency, highlighting the importance of structural modifications in drug design .

Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations. The mechanism was linked to the downregulation of CD44 expression, a marker associated with tumor aggressiveness. The combination of this compound with other therapeutic agents showed synergistic effects, suggesting potential for combination therapies in oncology .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features have exhibited significant anticancer properties. The piperazine and pyridine moieties are known to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of piperazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share similar mechanisms, making it a candidate for further investigation in oncology .

Antimicrobial Properties

Compounds containing trifluoromethyl groups have been reported to possess antimicrobial activity. The presence of the chlorinated pyridine ring may enhance this activity by increasing lipophilicity and altering membrane permeability of microbial cells. Preliminary studies suggest that the compound could be effective against a range of bacterial and fungal pathogens, warranting further exploration in the field of infectious diseases .

Neuropharmacology

The piperazine component is often associated with neuroactive properties. Compounds structurally related to [4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone may exhibit effects on neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. This aligns with findings from related studies that highlight the importance of piperazine derivatives in modulating serotonergic and dopaminergic pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include:

  • Formation of the piperazine core.
  • Introduction of the trifluoromethyl group via electrophilic fluorination.
  • Coupling with pyridine derivatives to achieve the final structure.

These synthetic strategies are crucial for producing analogs that can be screened for biological activity .

Structural Elucidation

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure of synthesized compounds. These methods provide insights into molecular conformation and can help predict biological interactions based on spatial arrangement .

Case Study: Anticancer Screening

In a recent study, a series of piperazine derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (MCF7). The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity, with certain derivatives showing IC50 values in the low micromolar range. The compound this compound was among those identified as having promising activity, suggesting its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyridine-containing compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, supporting the hypothesis that this compound could be developed into an effective antimicrobial agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 2,6-Dichloropyridin-3-yl C₁₇H₁₂Cl₃F₃N₄O Not provided -
MK45 (RTC6) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Thiophen-2-yl C₁₇H₁₄ClF₃N₃OS 408.82 (calculated)
Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazino}-3-iminopropanoate 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Ethyl iminopropanoate C₁₅H₁₈ClF₃N₄O₂ 378.78 (calculated)
Naphtho[2,1-b]furan-2-yl derivative 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Naphtho[2,1-b]furan-2-yl C₂₆H₁₈ClF₃N₃O₂ 504.89 (calculated)
Pyrimidine-2,4-diamine derivative 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 4-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine C₂₁H₂₀Cl₂F₃N₇ 498.3
Oxime derivative 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Benzylpiperazino oxime C₁₈H₁₈ClF₃N₄O 398.81

Key Observations:

  • MK45 (RTC6) replaces the dichloropyridinyl group with a thiophen-2-yl moiety, introducing a sulfur-containing heterocycle. This substitution may alter electronic properties and solubility compared to the target compound .
  • Naphtho[2,1-b]furan-2-yl derivative () introduces a bulky aromatic system, which could impact steric interactions in binding pockets .
  • Oxime derivative () includes an oxime functional group, which may influence stability or reactivity under physiological conditions .

Physicochemical Properties

Available molecular weights range from 378.78 g/mol () to 504.89 g/mol (), with the target compound’s exact weight unresolved in the provided evidence. Chlorine and trifluoromethyl groups likely increase lipophilicity, while polar substituents (e.g., oxime, iminopropanoate) may improve aqueous solubility.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) for improved solubility and reaction efficiency .
  • Temperature control : Maintain 60–80°C for coupling steps to balance reaction rate and side-product formation .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/DCM mixtures ensures ≥95% purity .

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepSolventTemperatureCatalyst/Purity OutcomeSource
Piperazine couplingDMF70°CTriethylamine (yield: 75%)
TrifluoromethylationDCMRTCuI/≥90% purity
Methanone formationEthanolRefluxDCC/≥95% purity

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on pyridine and piperazine rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C17_{17}H12_{12}Cl3_3F3_3N4_4O) with ≤2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the methanone linkage .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Sparingly soluble in water; use DMSO or DMF for stock solutions (≥10 mM). Test solubility gradients via UV-Vis spectroscopy .
  • Stability :
    • Store at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group.
    • Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?

Methodological Answer:

  • Analog synthesis : Modify the pyridine (e.g., replace Cl with F) or piperazine (e.g., introduce methyl groups) to probe steric/electronic effects .
  • In vitro assays : Screen against kinase panels or GPCRs using fluorescence polarization or radioligand binding. Include positive controls (e.g., staurosporine for kinases) .
  • Data analysis : Apply multivariate regression to correlate substituent properties (logP, Hammett constants) with IC50_{50} values .

Advanced: How to design environmental fate studies for this compound?

Methodological Answer:
Adopt a tiered approach from Project INCHEMBIOL :

Lab-scale analysis :

  • Measure logKow_{ow} (octanol-water partition coefficient) via shake-flask method.
  • Assess photodegradation under UV light (λ = 254 nm) in aqueous/organic matrices.

Ecosystem modeling : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict bioaccumulation and toxicity in aquatic species .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Replicate assays : Perform triplicate runs with blinded samples to exclude operator bias .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorescence (e.g., ADP-Glo™) and radiometric (e.g., 32P^{32}P-ATP) assays .
  • Purity verification : Re-analyze compound batches with LC-MS to rule out degradation products .

Advanced: What computational methods are suitable for predicting its metabolic pathways?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., 3A4, 2D6) .
  • Metabolite prediction : Apply BioTransformer 3.0 to identify probable oxidation/hydrolysis sites (e.g., piperazine ring cleavage) .
  • Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: How to assess its potential neurotoxicity in preclinical models?

Methodological Answer:

  • In vitro models : Use SH-SY5Y neuronal cells; measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS-Glo™) after 24–72 hr exposure .
  • In vivo models : Administer 10–100 mg/kg (IP) to zebrafish embryos; quantify developmental defects (e.g., tail curvature) via light-sheet microscopy .
  • Dose-response analysis : Fit data to Hill equations to calculate LD50_{50} and NOAEL .

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